

Application Notes and Protocols for Phosphorothioate-Based Drugs in Clinical Development

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Compound of Interest

Compound Name: *Phosphorothioic acid*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of phosphorothioate (PS)-based antisense oligonucleotides (ASOs) currently in clinical development. This document details their mechanisms of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols relevant to the research and development of these therapeutics.

Introduction to Phosphorothioate-Based Drugs

Phosphorothioate-based drugs are a prominent class of antisense oligonucleotides designed to modulate gene expression. The defining feature of these synthetic nucleic acid analogs is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone. This modification confers resistance to nuclease degradation, thereby increasing the drug's half-life and bioavailability in vivo. The primary mechanism of action for many PS-ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target messenger RNA (mRNA) and subsequent reduction in the synthesis of the encoded protein.

Phosphorothioate-Based Drugs in Clinical Development: A Quantitative Overview

The following tables summarize quantitative data for several promising phosphorothioate-based drugs that are currently in or have recently completed clinical trials.

Table 1: Efficacy of Phosphorothioate-Based Drugs in Clinical Trials

| Drug Name (Company) | Target | Disease | Phase | Key Efficacy Results | Citation(s) |
|--------------------------|-------------------------------------|--|------------|---|---|
| Tofersen (Biogen) | Superoxide Dismutase 1 (SOD1) | Amyotrophic Lateral Sclerosis (ALS) | 3/Approved | At 12 weeks (100 mg dose), statistically significant reduction of SOD1 protein in cerebrospinal fluid (CSF) (p=0.002). At 12-16 weeks, a 50% reduction in neurofilament light chain (NfL) in the bloodstream. A follow-up study showed that earlier initiation slowed decline in clinical and respiratory function. | [1] [2] [3] [4] [5] |
| Pelacarsen (Novartis) | Apolipoprotei n(a) [Lp(a)] | Cardiovascul ar Disease | 3 | In a Phase 2 study, reduced Lp(a) levels below the 50 mg/dL | [6] |

threshold in
98% of
participants
at the dose
used in the
Phase 3 trial.
Dose-
dependent
decreases in
Lp(a)-C from
-29% to
-67%.

Volanesorsen
(Ionis
Pharmaceutic
als)

Apolipoprotei
n C-III (ApoC-
III)

Familial
Chylomicrone
mia
Syndrome
(FCS)

3/Approved

In a Phase 2
study, an
88% average
decrease in
ApoC-III
levels and a
69% average
decrease in
triglyceride
levels from
baseline. In a
Phase 3
study, a 77%
reduction in
triglycerides
from baseline
at 3 months.

[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
[\[11\]](#)

| | | | | | |
|------------------------------------|---|--|-----|--|--|
| Danvatirsen (Ionis/AstraZeneca) | Signal Transducer and Activator of Transcription 3 (STAT3) | Head and Neck Cancer, | 2 | In combination with durvalumab for head and neck cancer, 7% of patients achieved a complete tumor response and | [12] [13] [14] |
| | | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer | | 23% achieved a partial or complete response. In NSCLC, 66.7% of patients achieved the primary endpoint of 4- month disease control. | |
| IONIS-FB- LRx (Ionis/Roche) | Complement Factor B (CFB) | IgA Nephropathy (IgAN), Geographic Atrophy (GA) secondary to AMD | 2/3 | In IgAN, a 44% mean reduction in proteinuria from baseline to week 29. In healthy volunteers for GA, a dose- dependent reduction in | [15] [16] [17] [18] |

plasma
Factor B
levels of
approximatel
y 56% (10
mg) and 72%
(20 mg) after
36 days.

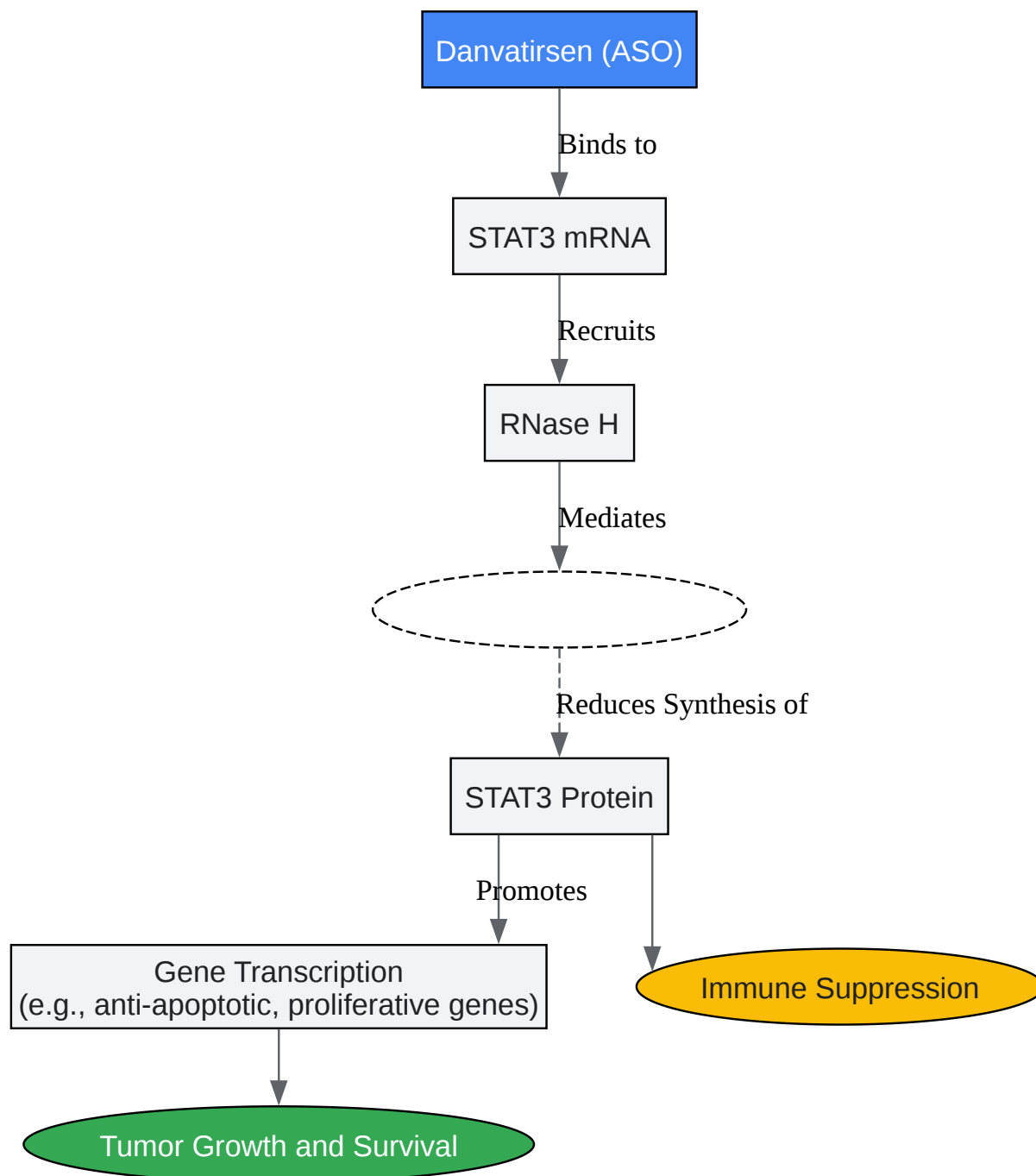
Table 2: Safety and Pharmacokinetic Profile of Select Phosphorothioate-Based Drugs

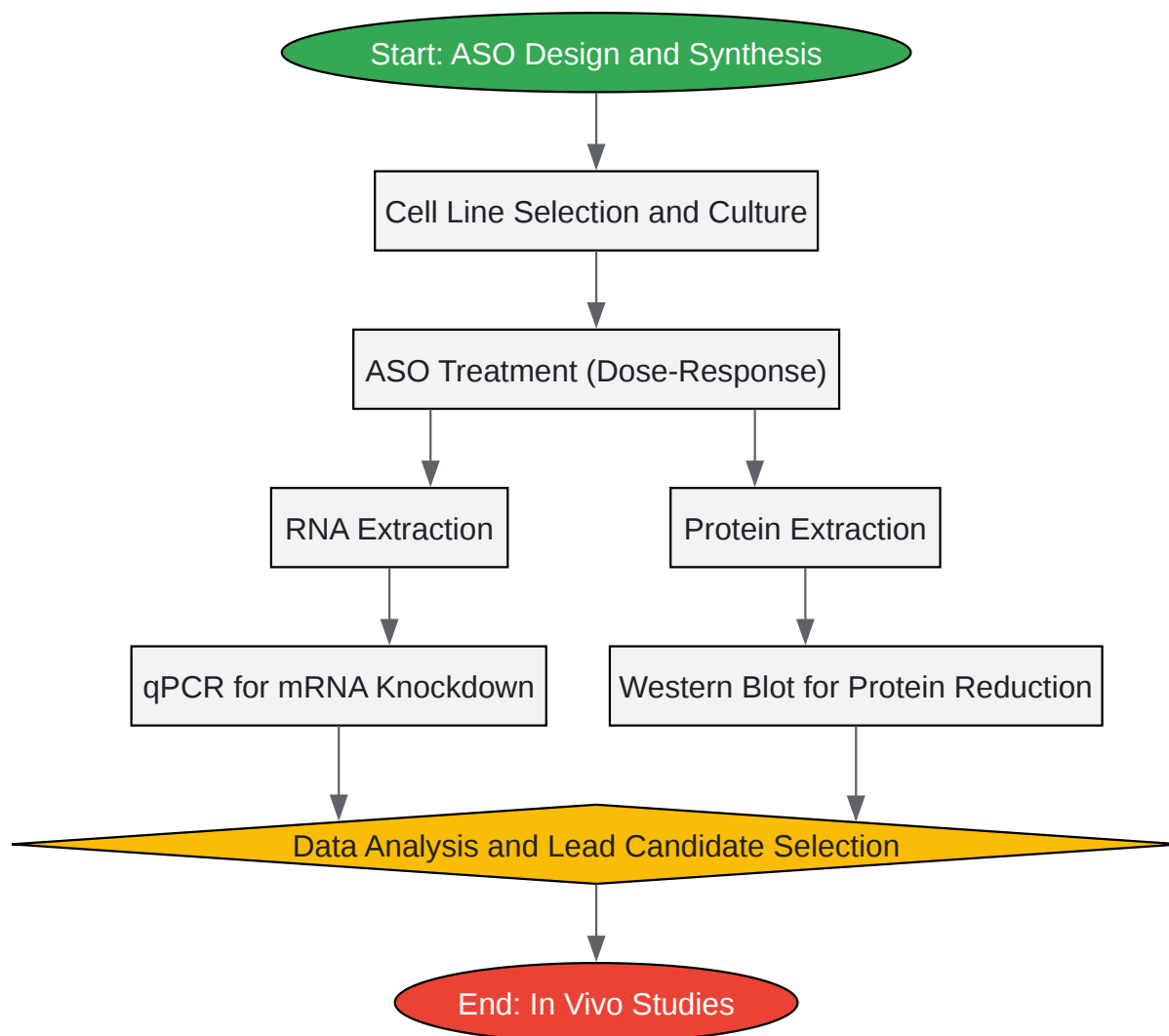
| Drug Name | Common Adverse Events (AEs) | Serious Adverse Events (SAEs) | Pharmacokinetic (PK) Profile | Citation(s) |
|--------------|---|--|--|---|
| Tofersen | Headache, procedural pain, post-lumbar puncture syndrome, falls (related to administration) | In a Phase 1/2 study, 5 tofersen-treated and 2 placebo-treated participants experienced SAEs. Two deaths in the tofersen group (pulmonary embolism, respiratory failure) and one in the placebo group (respiratory failure). | Administered intrathecally. Dose-dependent CSF and plasma concentrations. Tofersen levels peaked in the blood between 2 and 6 hours after each dose. | [2] [3] |
| Pelacarsen | Not detailed in the provided search results. | Not detailed in the provided search results. | Administered subcutaneously once monthly. | [6] |
| Volanesorsen | Injection site reactions, upper respiratory tract infections. | Increased risk of injection site reactions (OR = 32.89) and upper respiratory tract infections (OR = 10.58) compared to placebo. | Administered subcutaneously once a week. | [8] [9] |
| Danvatirsen | Platelet count decreased, ALT/AST/γGT increased. | In a Phase 1 study, one patient experienced | Administered intravenously. Did not accumulate in | [13] |

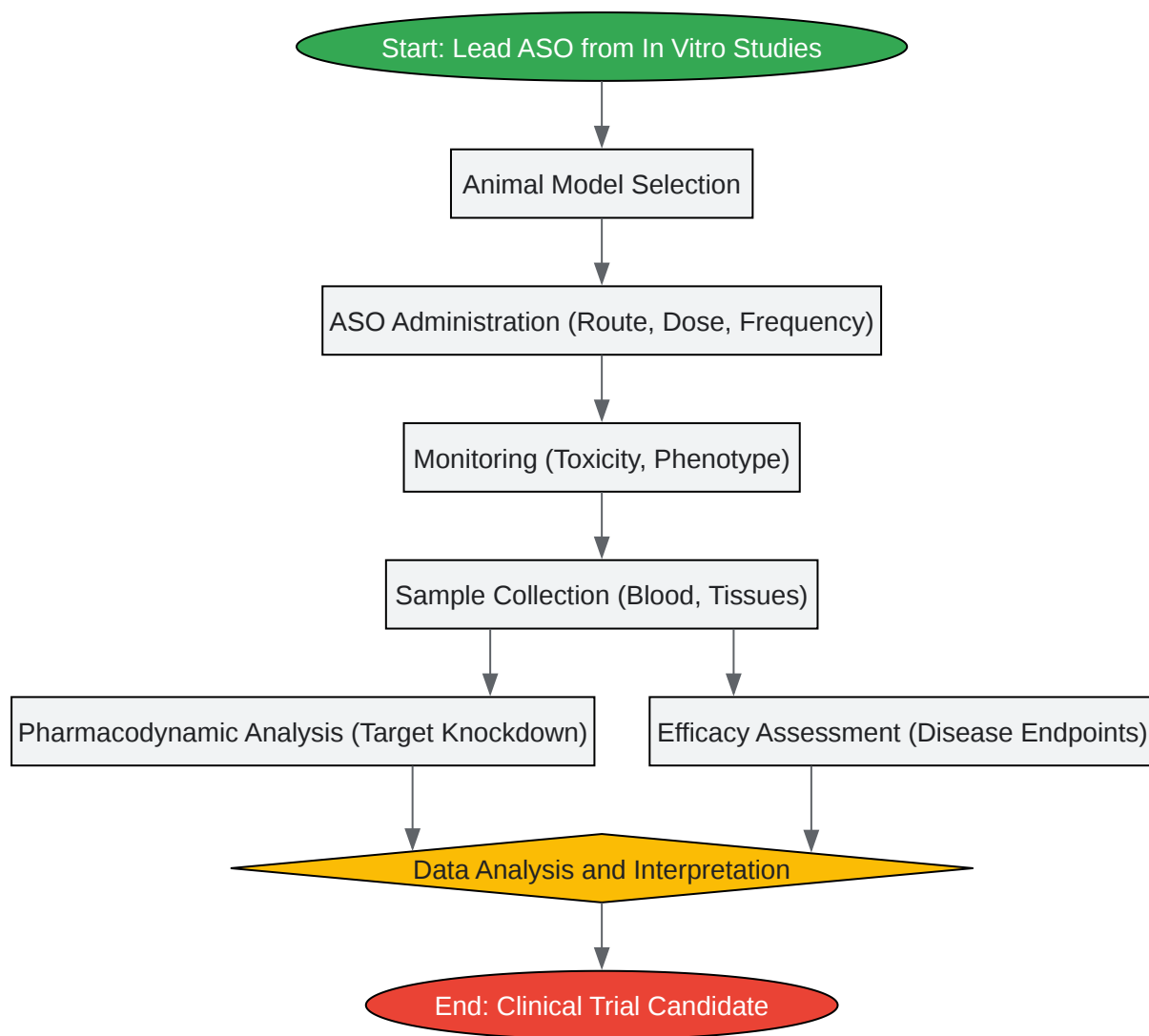
| | | | | |
|--------------|---|---|-------------------------------|----------------------|
| | | grade 3 ALT/AST increase and eosinophilia as a dose-limiting toxicity. One serious AE of pancreatitis (unrelated to treatment). | plasma after multiple dosing. | |
| IONIS-FB-LRx | Favorable safety and tolerability profile reported. | No Treatment Emergent SAEs reported in the Phase 2 IgAN study. | Administered subcutaneously. | [15] |

Signaling Pathways and Mechanisms of Action

The therapeutic effect of phosphorothioate-based drugs is achieved by targeting key nodes in disease-related signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for some of the drugs detailed above.







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